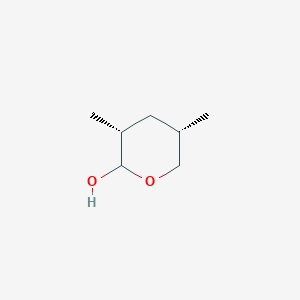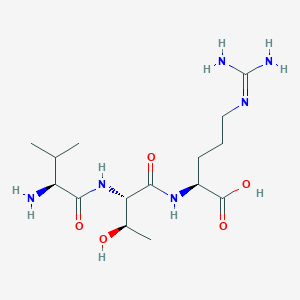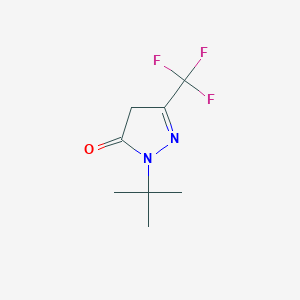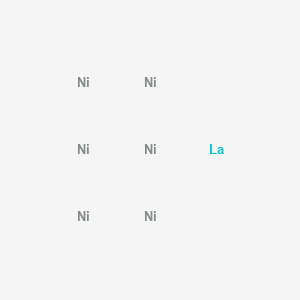![molecular formula C17H18N4O6 B14257991 4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid CAS No. 176648-78-5](/img/structure/B14257991.png)
4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid is a complex organic compound known for its vibrant color and unique chemical properties. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their stability and wide range of colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process may include continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are crucial to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions often target the azo group, breaking it down into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid has numerous applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of 4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid involves its interaction with various molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The compound’s vibrant color is due to the electronic transitions within the azo group, which absorb visible light.
類似化合物との比較
Similar Compounds
- Phosphonic acid, [4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]phenyl]-
- 2-[4-(bis(2-hydroxyethyl)amino)phenyl]diazenylbenzoic acid
Uniqueness
4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound.
特性
CAS番号 |
176648-78-5 |
|---|---|
分子式 |
C17H18N4O6 |
分子量 |
374.3 g/mol |
IUPAC名 |
4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C17H18N4O6/c22-9-7-20(8-10-23)14-4-2-13(3-5-14)18-19-15-6-1-12(17(24)25)11-16(15)21(26)27/h1-6,11,22-23H,7-10H2,(H,24,25) |
InChIキー |
XLBMFUXZMIIQOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


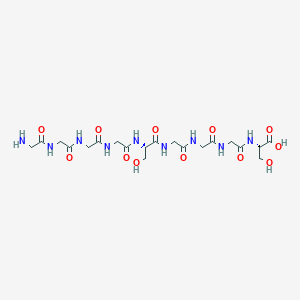
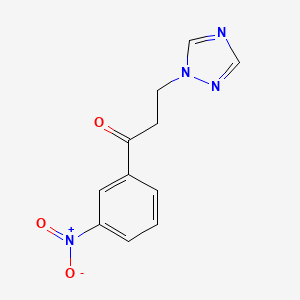
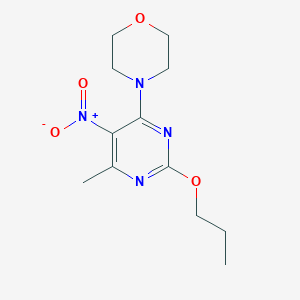
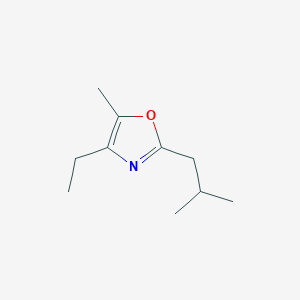
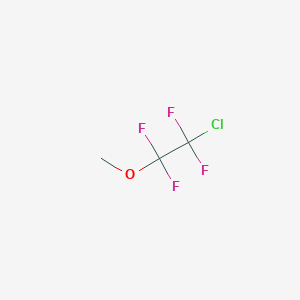
![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)
